molecular formula C10H10N2O2 B13134383 4-Acetyl-5-amino-2-methoxybenzonitrile

4-Acetyl-5-amino-2-methoxybenzonitrile

Cat. No.: B13134383
M. Wt: 190.20 g/mol
InChI Key: INQKKXXMUUGCKI-UHFFFAOYSA-N
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Description

4-Acetyl-5-amino-2-methoxybenzonitrile is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzonitrile, featuring an acetyl group at the 4-position, an amino group at the 5-position, and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-amino-2-methoxybenzonitrile typically involves multiple steps. One common method starts with the reaction of 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid, followed by hydrolysis to obtain 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate. This intermediate is then reacted with sodium sulfite and diethyl sulfate under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-amino-2-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-Acetyl-5-amino-2-methoxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetyl-5-amino-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-5-amino-2-methoxybenzonitrile is unique due to the presence of all three functional groups (acetyl, amino, and methoxy) on the benzonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-acetyl-5-amino-2-methoxybenzonitrile

InChI

InChI=1S/C10H10N2O2/c1-6(13)8-4-10(14-2)7(5-11)3-9(8)12/h3-4H,12H2,1-2H3

InChI Key

INQKKXXMUUGCKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1)OC)C#N)N

Origin of Product

United States

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